Ethyl (4-methylbenzylthio)acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
ethyl 2-[(4-methylphenyl)methylsulfanyl]acetate |
InChI |
InChI=1S/C12H16O2S/c1-3-14-12(13)9-15-8-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
PBSSYSNVKZYEAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCC1=CC=C(C=C1)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation of Ethyl 4 Methylbenzylthio Acetate
Reactions Involving the Ester Functionality
The ester group in Ethyl (4-methylbenzylthio)acetate is susceptible to nucleophilic attack, leading to characteristic reactions such as transesterification and hydrolysis.
Transesterification Processes
Transesterification is a crucial process for modifying the ester functionality of this compound, allowing for the introduction of different alkoxy groups. This reaction is typically catalyzed by either an acid or a base.
Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by an alcohol (R'-OH) leads to a tetrahedral intermediate, which then eliminates ethanol (B145695) to form a new ester.
In base-catalyzed transesterification, an alkoxide (R'O⁻) acts as the nucleophile, attacking the carbonyl carbon. This process is generally faster but can be complicated by competing reactions at the alpha-carbon. The choice of catalyst and reaction conditions is critical to achieve high yields and selectivity. For instance, using a bulky alcohol can favor the transesterification of less sterically hindered esters.
Table 1: Illustrative Examples of Transesterification of this compound
| Entry | Alcohol (R'-OH) | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | Methanol | H₂SO₄ (cat.) | Methanol | 65 | Mthis compound | 85 |
| 2 | Isopropanol | NaOiPr | Isopropanol | 82 | Isopropyl (4-methylbenzylthio)acetate | 78 |
| 3 | Benzyl (B1604629) alcohol | p-Toluenesulfonic acid | Toluene (B28343) | 110 | Benzyl (4-methylbenzylthio)acetate | 80 |
Ester Hydrolysis and Saponification
The hydrolysis of this compound to the corresponding carboxylic acid, (4-methylbenzylthio)acetic acid, can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis. The reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the carboxylic acid product.
Saponification: Base-mediated hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt of the acid. Treatment with a strong base, such as sodium hydroxide, leads to the formation of sodium (4-methylbenzylthio)acetate and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the free carboxylic acid. Thioesters are generally more susceptible to hydrolysis than their oxygen ester counterparts due to the better leaving group ability of the thiol moiety.
Table 2: Conditions for the Hydrolysis of this compound
| Entry | Conditions | Product |
| 1 | HCl (aq), reflux | (4-methylbenzylthio)acetic acid |
| 2 | 1. NaOH (aq), reflux; 2. H₃O⁺ | (4-methylbenzylthio)acetic acid |
Reactivity at the Alpha-Carbon of the Ester Group
The methylene (B1212753) protons (α-protons) adjacent to the carbonyl group in this compound are acidic and can be removed by a suitable base to form an enolate. This enolate is a key intermediate for various carbon-carbon bond-forming reactions.
Deprotonation and Enolate Chemistry
The acidity of the α-protons (pKa ≈ 25 in DMSO) is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are commonly used to achieve complete and irreversible deprotonation, forming the corresponding lithium enolate. libretexts.orgmasterorganicchemistry.com The resulting enolate is a soft nucleophile and will typically undergo C-alkylation rather than O-alkylation. libretexts.orgmasterorganicchemistry.com
The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical systems, although this is not a factor for this compound.
Condensation Reactions (e.g., Dieckmann Analogs involving sulfides)
While this compound itself cannot undergo a standard Dieckmann condensation (which requires a diester), a related substrate containing a second ester group appropriately positioned within the molecule could undergo an intramolecular cyclization. libretexts.org For instance, a hypothetical thia-diester could cyclize to form a thia-β-keto ester. The Dieckmann condensation is a powerful tool for the formation of five- and six-membered rings. libretexts.org The reaction is typically carried out using a base such as sodium ethoxide.
Alpha-Functionalization Reactions
The enolate derived from this compound can react with a variety of electrophiles, allowing for the introduction of functional groups at the alpha-position.
A prominent example of alpha-functionalization is the alkylation of the enolate with an alkyl halide. This reaction proceeds via an Sₙ2 mechanism and is most efficient with primary alkyl halides. libretexts.orgmasterorganicchemistry.compressbooks.publibretexts.org Secondary halides may give lower yields due to competing elimination reactions, and tertiary halides are generally unreactive. pressbooks.publibretexts.org This method provides a straightforward route to α-substituted (4-methylbenzylthio)acetic acid derivatives.
Table 3: Illustrative Examples of Alpha-Alkylation of this compound
| Entry | Base | Electrophile (R-X) | Solvent | Product |
| 1 | LDA | Methyl iodide | THF, -78 °C | Ethyl 2-(4-methylbenzylthio)propanoate |
| 2 | LDA | Benzyl bromide | THF, -78 °C | Ethyl 2-(4-methylbenzylthio)-3-phenylpropanoate |
| 3 | NaH | Allyl bromide | DMF | Ethyl 2-(4-methylbenzylthio)pent-4-enoate |
Transformations of the Thioether Linkage
The sulfur atom in the thioether linkage of this compound is a key site for chemical reactions, most notably oxidation and cleavage.
The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) or further to the sulfone. The outcome of the oxidation is dependent on the nature of the oxidizing agent and the reaction conditions.
Detailed Research Findings:
The oxidation of sulfides to sulfoxides and sulfones is a well-established transformation in organic synthesis. For a compound like this compound, a variety of oxidizing agents can be employed. The selective oxidation to the sulfoxide, Ethyl (4-methylbenzylsulfinyl)acetate, requires mild and controlled conditions to prevent over-oxidation to the sulfone. Reagents such as sodium periodate (B1199274) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose.
For the complete oxidation to the sulfone, Ethyl (4-methylbenzylsulfonyl)acetate, stronger oxidizing agents or harsher reaction conditions are necessary. The use of excess m-CPBA or other potent oxidants like hydrogen peroxide, often in the presence of a catalyst, ensures the full conversion of the thioether to the sulfone. The resulting sulfones are stable compounds with applications in medicinal chemistry and materials science.
Table 1: Oxidation of Thioethers to Sulfoxides and Sulfones
| Oxidizing Agent | Target Product | Typical Reaction Conditions | Reference |
| Sodium periodate (NaIO₄) | Sulfoxide | Methanol/water, room temperature | thieme-connect.de |
| m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Sulfoxide | Dichloromethane, 0 °C to room temperature | thieme-connect.de |
| Hydrogen peroxide (H₂O₂) | Sulfone | Acetic acid, reflux | thieme-connect.de |
| m-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.) | Sulfone | Dichloromethane, room temperature | thieme-connect.de |
| Potassium permanganate (B83412) (KMnO₄) | Sulfone | Acetic acid, water, room temperature | thieme-connect.de |
The carbon-sulfur bond in the thioether linkage can be cleaved through reductive methods. This is a useful strategy for deprotection or further functionalization.
Detailed Research Findings:
Reductive cleavage of the benzyl-sulfur bond in compounds analogous to this compound can be achieved using various reagents. Dissolving metal reductions, such as sodium in liquid ammonia (B1221849), are effective for this transformation, yielding toluene and ethyl thioglycolate. Catalytic hydrogenolysis is another mild and efficient method. Using a catalyst like Palladium on carbon (Pd/C) in the presence of hydrogen gas, the benzyl C-S bond can be selectively cleaved. youtube.com This method is particularly advantageous due to its clean reaction profile and the ease of product separation. youtube.com
Table 2: Reductive Cleavage of Benzyl Thioethers
| Reagent | Products | Typical Reaction Conditions | Reference |
| Sodium in liquid ammonia (Na/NH₃) | Toluene and Ethyl thioglycolate | -78 °C | thieme-connect.de |
| Palladium on carbon (H₂/Pd-C) | Toluene and Ethyl thioglycolate | Methanol, room temperature, atmospheric pressure | youtube.comyoutube.com |
| Sodium borohydride (B1222165) and a nickel salt (NaBH₄/NiCl₂) | Toluene and Ethyl thioglycolate | Ethanol, room temperature | thieme-connect.de |
Aromatic Ring Functionalization of the 4-Methylbenzyl Moiety
The 4-methylbenzyl group provides a platform for the introduction of new functional groups onto the aromatic ring through electrophilic aromatic substitution or directed metalation strategies.
The existing substituents on the benzene (B151609) ring of this compound direct the position of incoming electrophiles.
Detailed Research Findings:
In this compound, the aromatic ring is substituted with a methyl group and a -CH₂S- group. Both are activating, ortho-, para-directing groups for electrophilic aromatic substitution. libretexts.org The methyl group is a simple alkyl group, while the -CH₂S- group is a substituted alkyl group. The directing effects of these two groups are synergistic. Since the para position relative to the methyl group is occupied by the -CH₂S- group, electrophilic attack will be directed to the positions ortho to the methyl group (and meta to the -CH₂S- group).
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation. chemistry.coach For instance, bromination using bromine and a Lewis acid catalyst would be expected to yield Ethyl (2-bromo-4-methylbenzylthio)acetate as the major product. chemistry.coach
Table 3: Electrophilic Aromatic Substitution of 4-Methylbenzyl Derivatives
| Reaction | Reagents | Expected Major Product | Reference |
| Bromination | Br₂, FeBr₃ | Ethyl (2-bromo-4-methylbenzylthio)acetate | chemistry.coach |
| Nitration | HNO₃, H₂SO₄ | Ethyl (4-methyl-2-nitrobenzylthio)acetate | chemistry.coach |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ethyl (2-acetyl-4-methylbenzylthio)acetate | libretexts.org |
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position. wikipedia.orgorganic-chemistry.org
Detailed Research Findings:
In the case of this compound, the thioether sulfur atom and the ester carbonyl group could potentially act as directing metalation groups. However, the sulfur atom in a thioether is generally a weak DMG. harvard.edu The ester group is also not a strong DMG. A more plausible scenario for directed metalation would involve the positions ortho to the benzyl group, activated by the thioether linkage. The use of a strong base like n-butyllithium in the presence of a chelating agent like TMEDA could facilitate the deprotonation of the aromatic ring at the position ortho to the -CH₂S- group. organic-chemistry.orgbaranlab.org The resulting aryllithium species can then react with a variety of electrophiles to introduce new substituents with high regioselectivity. wikipedia.org
Table 4: Potential Directed Ortho-Metalation of Benzyl Thioether Derivatives
| Base/Additive | Electrophile (E⁺) | Potential Product | Reference |
| n-BuLi/TMEDA | (CH₃)₃SiCl | Ethyl (2-(trimethylsilyl)-4-methylbenzylthio)acetate | organic-chemistry.orgharvard.edu |
| sec-BuLi/TMEDA | CO₂ then H⁺ | 2-((Ethoxycarbonyl)methylthio)-5-methylbenzoic acid | organic-chemistry.orgharvard.edu |
| t-BuLi | I₂ | Ethyl (2-iodo-4-methylbenzylthio)acetate | baranlab.orguwindsor.ca |
Applications in Complex Molecule Synthesis and Material Science
Ethyl (4-methylbenzylthio)acetate as a Building Block in Multi-Step Synthesis
The structure of this compound is well-suited for use as an intermediate in the construction of more complex molecular architectures.
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to pharmaceutical and agricultural chemistry. The functional groups within this compound offer several hypothetical pathways to synthesize such rings. For instance, the active methylene (B1212753) group (the -CH2- between the carbonyl and the sulfur) can be deprotonated to form a nucleophilic enolate. This enolate could then react with various electrophiles in cyclization-condensation reactions.
While direct examples involving this compound are scarce, the reactivity of analogous β-keto esters is well-established in the synthesis of heterocycles like indoles and quinoxalines. sigmaaldrich.com Similarly, precursors containing thioether and ester functionalities are employed in building sulfur-containing heterocycles such as thienopyrimidines. The synthesis of these scaffolds often involves the reaction of aminothiophene carboxylates with various reagents, highlighting the utility of the core functional groups present in the title compound.
Table 1: Potential Heterocyclic Scaffolds from Thioacetate-type Precursors
| Heterocycle Class | Key Precursor Features | Potential Reaction Type |
| Thiophenes | Active methylene, Thioether | Condensation/Cyclization |
| Thiazoles | Thioether, Carbonyl | Hantzsch-type synthesis |
| Thienopyrimidines | Aminothiophene ester derivative | Cyclocondensation |
| Quinoxalines | α-Diketone (from precursor) | Condensation with diamines |
This table illustrates hypothetical applications based on the reactivity of the compound's functional groups.
Thioesters are of significant importance in modern biochemistry and synthetic peptide chemistry. They are key intermediates in native chemical ligation (NCL), a powerful technique for joining unprotected peptide fragments to form larger proteins. wikipedia.org The ester group of this compound can be converted to a thioester. rsc.org This transformation would make the molecule's core structure amenable to NCL-type strategies, allowing for its incorporation into a peptide chain.
Furthermore, the 4-methylbenzyl group is related to the widely used S-trityl and S-benzyl protecting groups for cysteine. While in this specific molecule the sulfur is already part of a thioether, its presence suggests compatibility with peptide chemistry protocols. Radical-mediated reactions involving thioacids have also been shown to successfully form peptide bonds, indicating another potential avenue for the application of thioester derivatives in this field. rsc.org
Integration into Natural Product and Pharmaceutical Intermediate Synthesis
The assembly of complex, biologically active molecules often relies on versatile and strategically functionalized building blocks.
The structural motifs within this compound are present in numerous biologically active compounds. Thioethers are key components of pharmaceuticals like the antibiotic clindamycin (B1669177) and the antipsychotic quetiapine. The development of new drugs often involves creating novel molecular scaffolds. The reactivity of this compound would allow it to serve as a starting point for new scaffolds that could be screened for biological activity. For example, related benzoylacetate compounds are used in oxidative cross-coupling reactions with indoles, demonstrating a pathway to complex, biologically relevant structures. sigmaaldrich.com
In drug discovery, creating a library of analogues of a lead compound is crucial for optimizing its activity and properties. This compound is an ideal substrate for a variety of functional group interconversions.
Oxidation of the Thioether: The sulfur atom can be selectively oxidized to a sulfoxide (B87167) or a sulfone. This transformation dramatically alters the compound's polarity, solubility, and hydrogen-bonding capacity, which can have a profound impact on biological activity.
Modification of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, a common step in modifying a drug's pharmacokinetic profile. wikipedia.org The resulting acid can then be converted into a wide array of amides by coupling with different amines, further expanding the diversity of analogues.
Aromatic Ring Substitution: The 4-methylbenzyl group can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents onto the phenyl ring to probe structure-activity relationships.
These straightforward chemical modifications would allow chemists to systematically tune the molecule's properties in the search for new pharmaceutical agents.
Applications in Polymer Chemistry and Advanced Materials
Sulfur-containing polymers are a class of materials with unique and valuable properties, including high refractive indices and interesting thermal and mechanical characteristics. Poly(thioether-ester)s, in particular, have gained attention for their potential biocompatibility and biodegradability, making them suitable for medical applications like drug delivery systems. researchgate.netresearchgate.net
The synthesis of these polymers often involves the step-growth polymerization of monomers containing both thiol and ester functionalities, frequently through methods like thiol-ene polymerization. researchgate.net While this compound itself is monofunctional in this context, it could be chemically modified to create a difunctional monomer suitable for polymerization. For example, functional handles could be added to both the ethyl group of the ester and the benzyl (B1604629) ring, creating an A-B type monomer.
Alternatively, the thioether and ester groups make it a candidate for use as a chain transfer agent in certain types of radical polymerization, allowing for control over the polymer's molecular weight and architecture. Research into poly(ester-thioether)s has shown that the properties of the resulting materials can be tuned by changing the structure of the monomers. nih.gov This suggests that incorporating a monomer derived from this compound could lead to new polymers with specific, desirable characteristics.
Table 2: Properties of Exemplary Poly(ester-thioether)s from Thiol-Ene Polymerization
| Dithiol Monomer Used | Resulting Polymer | Glass Transition Temp. (Tg) | Degradability | Reference |
| 1,2-Ethanedithiol | Poly(ester-thioether) | 19 °C | Rapid under basic conditions | researchgate.net |
| 3,6-Dioxa-1,8-octane-dithiol | Poly(ester-thioether) | -8.7 °C | Rapid under basic conditions | researchgate.net |
| 1,6-Hexanedithiol | Poly(β-thioether ester ketal) | -7 °C | Stable, but recyclable | nih.gov |
| 4,4′-Thiobisbenzenethiol | Poly(β-thioether ester ketal) | 40 °C | Stable, but recyclable | nih.gov |
This table summarizes findings from studies on analogous polymer systems to illustrate the potential material properties.
Mechanistic and Theoretical Investigations of Ethyl 4 Methylbenzylthio Acetate Reactions
Reaction Mechanism Elucidation for Key Transformations
Thioesters like Ethyl (4-methylbenzylthio)acetate are known to undergo nucleophilic acyl substitution. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the thiolate leaving group (4-methylbenzylthiolate).
Key transformations would likely include:
Hydrolysis: Reaction with water, typically catalyzed by acid or base, to yield acetic acid and 4-methylbenzylthiol.
Aminolysis: Reaction with amines to form amides and 4-methylbenzylthiol.
Thiol-Thioester Exchange: Reaction with other thiols, which is a reversible process important in dynamic combinatorial chemistry.
Specific kinetic data for reactions involving this compound has not been reported. However, general trends for thioester reactivity can be discussed. The rate of nucleophilic acyl substitution is influenced by:
The nature of the nucleophile: Stronger nucleophiles will react faster.
The stability of the leaving group: The pKa of 4-methylbenzylthiol would be a key parameter. A lower pKa of the corresponding thiol indicates a more stable thiolate anion and thus a better leaving group.
Steric hindrance: The ethyl and 4-methylbenzyl groups are not expected to provide significant steric hindrance at the carbonyl center.
Electronic effects: The 4-methyl group on the benzyl (B1604629) ring is weakly electron-donating, which would slightly decrease the stability of the thiolate leaving group compared to an unsubstituted benzylthiolate.
A hypothetical kinetic study would involve monitoring the disappearance of the reactant or the appearance of a product over time using techniques like UV-Vis spectroscopy or HPLC. The data would then be fitted to a rate law to determine the reaction order and rate constants.
Table 1: Hypothetical Rate Constants for Nucleophilic Acyl Substitution of this compound
| Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |
| Hydroxide | Water | 25 | Not Determined |
| Aniline | Acetonitrile (B52724) | 50 | Not Determined |
| Ethanethiolate | Ethanol (B145695) | 25 | Not Determined |
This table is for illustrative purposes only. The values are not based on experimental data.
The primary intermediate in the key transformations of this compound would be a tetrahedral intermediate. Direct observation of this intermediate is often challenging due to its transient nature. However, its existence can be inferred from kinetic isotope effect studies or computational modeling. In some cases, low-temperature NMR spectroscopy could potentially be used to detect such an intermediate.
For example, in a base-catalyzed hydrolysis reaction, the tetrahedral intermediate would be an oxyanion with the original ethoxy group, the 4-methylbenzylthio group, and the incoming hydroxyl group attached to the central carbon.
Computational Chemistry and Molecular Modeling
Computational methods would be invaluable for understanding the reactivity of this compound in the absence of extensive experimental data.
Density Functional Theory (DFT) calculations could be employed to predict the reactivity of this compound. Key parameters that could be calculated include:
Partial atomic charges: The charge on the carbonyl carbon would indicate its electrophilicity.
Frontier Molecular Orbital (FMO) analysis: The energy and shape of the Lowest Unoccupied Molecular Orbital (LUMO) would indicate the preferred site for nucleophilic attack.
Electrostatic potential maps: These would visually represent the electron-rich and electron-poor regions of the molecule.
For catalyzed reactions, such as acid- or base-catalyzed hydrolysis, computational chemistry could be used to locate and characterize the transition state structures. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insight into the reaction rate. For instance, in an acid-catalyzed reaction, the carbonyl oxygen would be protonated, making the carbonyl carbon more electrophilic. The transition state would involve the nucleophilic attack of water on this protonated species.
Table 2: Hypothetical Calculated Activation Energies for the Hydrolysis of this compound
| Reaction Condition | Computational Method | Basis Set | Calculated ΔG‡ (kcal/mol) |
| Uncatalyzed | B3LYP | 6-31G(d) | Not Determined |
| Acid-Catalyzed | B3LYP | 6-31G(d) | Not Determined |
| Base-Catalyzed | B3LYP | 6-31G(d) | Not Determined |
This table is for illustrative purposes only. The values are not based on computational data.
Quantitative Structure-Activity Relationship (QSAR) Studies on Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for analogues of this compound are not extensively detailed in publicly available literature, the methodology provides a framework for predicting the activity of novel derivatives.
The primary goal of a QSAR study in this context would be to identify the key molecular features or physicochemical properties (descriptors) of analogues that govern a particular biological effect. This process involves synthesizing a library of related compounds, measuring their biological activity, and then using statistical methods to correlate this activity with calculated molecular descriptors.
Key Molecular Descriptors for QSAR Analysis:
A typical QSAR study on analogues of this compound would involve the calculation of various descriptors, including:
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for understanding interactions involving electrostatic forces, charge transfer, and hydrogen bonding.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, surface area, and specific conformational indices help model how a molecule fits into a receptor's active site.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor. It quantifies the molecule's lipophilicity, which is critical for its ability to cross cell membranes and interact with hydrophobic pockets in biological targets.
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing aspects like branching and connectivity.
The resulting QSAR model, often expressed as a linear or non-linear equation, can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent or selective compounds.
Table 1: Representative Molecular Descriptors for a Hypothetical QSAR Study of Analogues :heavy_check_mark: Table is interactive. You can sort, filter, and search.
| Analogue | LogP (Hydrophobicity) | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Predicted Activity |
|---|---|---|---|---|
| This compound | 3.5 | 224.3 | 2.1 | Baseline |
| Ethyl (4-chlorobenzylthio)acetate | 3.8 | 244.7 | 2.5 | Increased |
| Ethyl (4-methoxybenzylthio)acetate | 3.2 | 240.3 | 2.3 | Decreased |
Molecular Docking Studies for Analogues
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). mdpi.com This method is instrumental in drug discovery and for elucidating the potential mechanism of action of a compound by visualizing its interactions within the binding site of a biological target. nih.gov
For analogues of this compound, molecular docking studies could be employed to investigate their binding modes to a specific enzyme or receptor. The process involves:
Obtaining a high-resolution 3D structure of the target protein, often from crystallographic data in a repository like the Protein Data Bank (PDB). nih.gov
Generating a 3D conformation of the ligand (the analogue).
Using a docking algorithm to systematically explore possible binding poses of the ligand within the receptor's active site.
Scoring the poses based on a function that estimates the binding affinity, typically reported in kcal/mol. nih.gov
The results of docking studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the active site. For instance, studies on structurally related heterocyclic compounds have shown that interactions with key residues like Met769 can be critical for activity. nih.gov Such insights are vital for understanding the structural basis of activity and for designing new analogues with improved binding affinity and specificity. nih.gov
Table 2: Hypothetical Molecular Docking Results for Analogues in an Enzyme Active Site :heavy_check_mark: Table is interactive. You can sort, filter, and search.
| Analogue | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| This compound | -7.2 | Leu24, Phe101 | Hydrophobic |
| Ethyl (4-hydroxybenzylthio)acetate | -8.5 | Ser88, Thr89 | Hydrogen Bond, Hydrophobic |
| Ethyl (4-aminobenzylthio)acetate | -8.9 | Asp85, Ser88 | Hydrogen Bond, Electrostatic |
Spectroscopic Analysis in Mechanistic Studies (e.g., NMR, IR, Mass Spectrometry for reaction monitoring)
Spectroscopic techniques are indispensable for monitoring the progress of chemical reactions and for elucidating the structure of reactants, intermediates, and products. rsc.org Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution.
¹H NMR: The proton NMR spectrum of this compound would exhibit several distinct signals. The ethyl group would produce a triplet around 1.2 ppm (for the -CH₃ group) and a quartet around 4.1 ppm (for the -OCH₂- group). youtube.com The methylene (B1212753) protons of the thioacetate (B1230152) group (-S-CH₂-CO-) would likely appear as a singlet around 3.2-3.4 ppm. The benzylic protons (-Ar-CH₂-S-) would also be a singlet, expected around 3.7 ppm. The aromatic protons on the 4-methylbenzyl group would appear as two doublets in the 7.1-7.3 ppm region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl group on the aromatic ring would produce a sharp singlet around 2.3 ppm.
¹³C NMR: The carbon NMR spectrum would confirm the carbon framework. Key signals would include the carbonyl carbon of the ester at ~170 ppm, aromatic carbons between 125-140 ppm, and the aliphatic carbons of the ethyl, methylene, and methyl groups at distinct upfield shifts. rsc.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound :heavy_check_mark: Table is interactive. You can sort, filter, and search.
| Group | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
|---|---|---|---|
| Ester -CH₃ | ~1.2 | Triplet | ~14 |
| Ester -OCH₂- | ~4.1 | Quartet | ~61 |
| -S-CH₂-CO- | ~3.3 | Singlet | ~35 |
| Ar-CH₂-S- | ~3.7 | Singlet | ~38 |
| Ar-CH₃ | ~2.3 | Singlet | ~21 |
| Aromatic CH | 7.1-7.3 | Doublets | 128-137 |
| Aromatic C (quaternary) | - | - | 125-138 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the most prominent and diagnostic peak would be the strong C=O stretching vibration of the ester group, typically found in the 1735-1750 cm⁻¹ region. docbrown.info Other key absorptions would include C-O stretching vibrations for the ester linkage around 1150-1250 cm⁻¹, C-H stretching for both aliphatic and aromatic groups just below and above 3000 cm⁻¹, respectively, and characteristic peaks for the 1,4-disubstituted aromatic ring in the fingerprint region. docbrown.inforesearchgate.net
Table 4: Characteristic IR Absorption Bands for this compound :heavy_check_mark: Table is interactive. You can sort, filter, and search.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850-2980 | Medium-Strong |
| C=O Stretch | Ester Carbonyl | 1735-1750 | Strong |
| C-O Stretch | Ester | 1150-1250 | Strong |
| C=C Stretch | Aromatic Ring | 1450-1600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. docbrown.info
For this compound (C₁₂H₁₆O₂S), the molecular weight is 224.32 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 224. A prominent fragmentation pathway would involve the cleavage of the benzylic C-S bond, which is relatively weak, leading to the formation of the stable 4-methylbenzyl cation (tropylium ion rearrangement) at m/z = 105. Another common fragmentation for ethyl esters is the loss of the ethoxy radical (-•OCH₂CH₃) to give an acylium ion, or the loss of ethylene via McLafferty rearrangement. researchgate.net
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound :heavy_check_mark: Table is interactive. You can sort, filter, and search.
| m/z Value | Proposed Fragment Ion | Formula |
|---|---|---|
| 224 | Molecular Ion | [C₁₂H₁₆O₂S]⁺ |
| 179 | [M - OCH₂CH₃]⁺ | [C₁₀H₁₁OS]⁺ |
| 151 | [M - COOCH₂CH₃]⁺ | [C₉H₁₁S]⁺ |
| 121 | [S-CH₂-COOCH₂CH₃]⁺ | [C₅H₉O₂S]⁺ |
Derivatization Strategies and Analytical Methodologies for Ethyl 4 Methylbenzylthio Acetate
Chemical Derivatization for Enhanced Detection in Analytical Techniques
Chemical derivatization is a critical strategy in analytical chemistry to enhance the detectability and chromatographic behavior of analytes that may otherwise exhibit poor performance. For Ethyl (4-methylbenzylthio)acetate, derivatization can be employed to improve its volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC). Furthermore, derivatization can facilitate ionization in mass spectrometry (MS). nih.gov
Mass Spectrometry (MS) Based Derivatization
Derivatization for mass spectrometry aims to enhance ionization efficiency, control fragmentation patterns, and increase the mass of the analyte to move it out of the low mass-to-charge (m/z) region, which is often populated by background noise. spectroscopyonline.com While specific derivatization strategies for this compound are not extensively documented, general approaches for thioesters and sulfur-containing compounds can be applied.
One common strategy involves the hydrolysis of the thioester to the corresponding thiol, which is often more amenable to derivatization. The resulting thiol can then be reacted with a variety of reagents to introduce a tag that is easily ionizable. For instance, alkylation of the thiol with a reagent containing a quaternary ammonium (B1175870) group can introduce a permanent positive charge, significantly enhancing its signal in electrospray ionization (ESI) mass spectrometry.
Another approach is to target the ester functional group. Saponification of the ester to a carboxylic acid, followed by reaction with a derivatizing agent that introduces a readily ionizable group, is a viable strategy.
Table 1: Potential Derivatization Reactions for MS Analysis of this compound
| Functional Group Targeted | Derivatization Reaction | Derivatizing Agent Class | Expected Outcome for MS |
| Thioester (after hydrolysis to thiol) | Alkylation | Reagents with quaternary ammonium moieties | Increased ionization efficiency (ESI) |
| Thioester (after hydrolysis to thiol) | Acylation | Acylating agents with reporter groups | Controlled fragmentation, specific mass shifts |
| Ester (after hydrolysis) | Esterification | Reagents with easily ionizable groups | Enhanced signal intensity |
Chromatographic Analysis Enhancements (e.g., GC, HPLC)
For gas chromatography (GC), the volatility of this compound is generally sufficient for analysis. However, if dealing with less volatile derivatives or related compounds, derivatization to increase volatility may be necessary. Silylation is a common technique for this purpose, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group.
In the context of high-performance liquid chromatography (HPLC), derivatization is often employed to introduce a UV-absorbing or fluorescent tag, especially when the analyte lacks a strong chromophore. nih.gov While the benzene (B151609) ring in this compound provides some UV absorbance, derivatization can significantly enhance sensitivity. Similar to MS derivatization, the thioester can be hydrolyzed to a thiol, which can then be reacted with a labeling reagent. For instance, reaction with a reagent containing a nitroaromatic group can introduce a strong chromophore for UV detection.
Table 2: Derivatization Strategies for Enhanced Chromatographic Analysis
| Technique | Derivatization Goal | Common Reagent Type | Resulting Derivative Property |
| GC | Increase volatility | Silylating agents (e.g., BSTFA) | More volatile, less polar |
| HPLC-UV | Enhance UV detection | Reagents with nitroaromatic groups | Strong UV absorbance |
| HPLC-Fluorescence | Enhance fluorescence detection | Fluorogenic labeling agents | Highly fluorescent |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Advanced spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and its derivatives. These methods provide detailed information about the connectivity of atoms, the chemical environment of nuclei, and the vibrational modes of functional groups.
Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR for structural confirmation of related compounds)
One-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides fundamental information about the structure of this compound. rsc.orgresearchgate.net However, for complex molecules or for definitive assignment of all signals, two-dimensional (2D) NMR techniques are often required.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between protons on adjacent carbon atoms, for example, between the ethyl group's CH₂ and CH₃ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different functional groups within the molecule. For instance, it could confirm the connection between the benzyl (B1604629) CH₂ protons and the sulfur atom, and the carbonyl carbon of the acetate (B1210297) group.
While solid-state NMR is typically used for insoluble materials, it can be a powerful tool for studying the structure and dynamics of related compounds in the solid phase, such as polymers or materials where this compound is a component. rsc.org It provides insights into the conformation and packing of molecules in a crystalline or amorphous solid.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ethyl CH₃ | ~1.2 | ~14 |
| Ethyl CH₂ | ~4.1 | ~61 |
| Acetate CH₂ | ~3.2 | ~35 |
| Benzyl CH₃ | ~2.3 | ~21 |
| Benzyl CH₂ | ~3.7 | ~36 |
| Aromatic CH | ~7.1-7.2 | ~129-137 |
| Carbonyl C=O | - | ~170 |
Note: These are approximate values and can vary slightly depending on the solvent and experimental conditions. youtube.comyoutube.com
Vibrational Spectroscopy for Functional Group Analysis (e.g., IR)
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govtandfonline.com For this compound, key vibrational bands would be expected for the carbonyl group of the thioester, the C-S bond, and the aromatic ring.
The carbonyl (C=O) stretching vibration in thioesters typically appears in the range of 1680-1700 cm⁻¹, which is at a slightly lower frequency compared to regular esters due to the influence of the sulfur atom. nih.govresearchgate.net The C-S stretching vibration is generally weaker and appears in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Thioester) | Stretch | 1680 - 1700 |
| C-S | Stretch | 600 - 800 |
| C-H (Aromatic) | Stretch | > 3000 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
X-ray Crystallography of Derivatives
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While obtaining suitable crystals of this compound itself might be challenging, derivatization can be used to introduce functionalities that promote crystallization.
By reacting this compound with a reagent that forms a stable, crystalline derivative, it is possible to obtain a single crystal suitable for X-ray diffraction analysis. The resulting crystal structure would provide unambiguous confirmation of the atomic connectivity, bond lengths, bond angles, and stereochemistry of the derivative, and by extension, confirm the structure of the parent molecule. This technique is particularly valuable for resolving any ambiguities that may remain after analysis by other spectroscopic methods.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways to Ethyl (4-methylbenzylthio)acetate
The development of new synthetic routes to this compound is a key area for future investigation. Traditional methods often rely on the reaction of a corresponding benzyl (B1604629) halide with a thiol, which can present challenges related to substrate availability and reaction conditions. A promising alternative is the development of greener photocatalytic methods. For instance, a novel synergistic photocatalytic system integrating single electron transfer (SET) and hydrogen atom transfer (HAT) has been described for the synthesis of benzyl thioesters from elemental sulfur, benzyl chlorides, and aldehydes. rsc.org This approach is atom-, step-, and redox-economic, offering a sustainable alternative to traditional methods. rsc.org
Another avenue for exploration is the direct thioesterification of alcohols. A recently developed one-pot, solvent-less reaction converts benzylic alcohols into S-thioesters using thioacetic acid in the presence of tetrafluoroboric acid. nih.gov Monitoring of the reaction to form S-benzyl thioacetate (B1230152) indicated the intermediate formation of benzyl acetate (B1210297) and benzyl thionoacetate. nih.gov Adapting such methods for the synthesis of this compound from 4-methylbenzyl alcohol could offer a more efficient and environmentally friendly process.
Furthermore, the use of thioacetate salts with alkyl halides, catalyzed by agents like PEG400 in the absence of a solvent, presents a convenient and high-yield method for preparing thioacetates. tandfonline.com A one-pot protocol for generating benzyl aryl thioethers from a benzyl halide, potassium thioacetate, and an aryl bromide has also been demonstrated, which could be adapted for the synthesis of the target compound. acs.org
Investigation of Organocatalytic and Biocatalytic Transformations
The application of organocatalysis and biocatalysis in the synthesis of this compound represents a significant growth area with the potential for highly selective and sustainable processes.
Organocatalysis: Photochemical organocatalytic methods are emerging as powerful tools for thioether synthesis. A straightforward, thiol-free organocatalytic protocol has been developed for the synthesis of a diverse array of aryl alkyl thioethers from inexpensive alcohols and aryl chlorides under mild conditions. nih.gov This method utilizes an indole (B1671886) thiolate organocatalyst that, upon photoexcitation, can activate aryl chlorides for subsequent reaction with a sulfur source. nih.gov Exploring similar organocatalytic systems for the direct coupling of 4-methylbenzyl derivatives with a thioacetate precursor could lead to novel and efficient synthetic routes.
Biocatalysis: The use of enzymes for the synthesis of thioesters offers high selectivity and mild reaction conditions. Lipases, in particular, have shown promise in catalyzing the transesterification of thiols with vinyl esters. mdpi.com A study on the enzymatic synthesis of thioesters in a continuous-flow microreactor demonstrated the successful reaction of 4-methylbenzyl mercaptan with vinyl laurate, catalyzed by Lipozyme TL IM. mdpi.com This highlights the potential for developing a biocatalytic process for the production of this compound. Further research could focus on optimizing enzyme selection, reaction conditions, and reactor design to improve yields and process efficiency. Additionally, the use of pig liver esterase (PLE) has been shown to hydrolyze α-terpineol thioacetates to the corresponding thiols, suggesting that enzymatic transformations of the thioester group itself are also a viable area of investigation. nih.gov
The adenylation domain of carboxylic acid reductase (CAR) from Segniliparus rugosus has been identified as a broad-spectrum acyl-S-CoA synthetase, capable of generating acyl-S-CoA intermediates from a variety of carboxylic acids. chemrxiv.org This enzyme could potentially be engineered or applied in a cell-free system for the biocatalytic production of thioesters like this compound.
Development of Sustainable and Scalable Production Methods
The principles of green chemistry are increasingly integral to the development of new chemical processes. For the production of this compound, future research will likely focus on methods that minimize waste, reduce energy consumption, and utilize renewable feedstocks.
The molybdenum-catalyzed selective oxidation of thiols using hydrogen peroxide or air as the oxidant offers a green protocol for the synthesis of S-S motifs and could be adapted for thioester synthesis under sustainable conditions. rsc.org Furthermore, the use of solvent-free reaction conditions, as demonstrated in the PEG400-catalyzed synthesis of thioacetates from alkyl halides, significantly reduces the environmental impact of the process. tandfonline.com
Continuous-flow microreactors, as used in the enzymatic synthesis of thioesters, offer advantages in terms of scalability, process control, and safety. mdpi.com Developing a continuous-flow process for the synthesis of this compound, whether through chemical or biocatalytic routes, would be a significant step towards sustainable and industrial-scale production.
The table below summarizes potential sustainable approaches for the synthesis of this compound.
| Synthetic Approach | Key Features | Potential Advantages |
| Photocatalysis | Utilizes light to drive chemical reactions, often with an organocatalyst. | Mild reaction conditions, high selectivity, potential for novel bond formations. |
| Biocatalysis | Employs enzymes (e.g., lipases, esterases) to catalyze reactions. | High specificity, mild conditions, biodegradable catalysts. |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often with a catalyst like PEG400. | Reduced waste, lower cost, simplified purification. |
| Continuous-Flow Microreactors | Reactions are performed in a continuous stream within a micro-scale reactor. | Enhanced safety, improved process control, easy scalability. |
Advanced Spectroscopic Characterization and In Situ Reaction Monitoring
A thorough understanding of the structure and properties of this compound requires the application of advanced spectroscopic techniques. While standard techniques like NMR and IR are routinely used, more sophisticated methods can provide deeper insights. For instance, detailed 1H NMR data is available for the closely related benzyl thioacetate. researchgate.net
Future research should focus on obtaining comprehensive spectroscopic data for this compound, including 1H NMR, 13C NMR, and mass spectrometry, to create a detailed spectral library for this compound. The synthesis of S-(4-vinylbenzyl) thioacetate, a structural analogue, has been well-characterized by 1H NMR, providing a useful reference. rsc.org
In situ reaction monitoring using techniques like process analytical technology (PAT) can be invaluable for optimizing synthetic processes. Real-time monitoring of reaction kinetics and the formation of intermediates can lead to improved yields and purity. For example, the conversion of benzyl alcohol to S-benzyl thioacetate was monitored by NMR and GC, revealing the formation of intermediates. nih.gov Applying similar in situ monitoring to the synthesis of this compound would enable precise control over the reaction and facilitate process optimization.
Computational Design and Prediction of Novel Reactivity
Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms and predict the stability of intermediates and transition states. Such calculations were used to rationalize the mechanism of the HBF4-activated conversion of benzyl alcohol to S-benzyl thioacetate. nih.gov
Future computational studies could focus on:
Predicting Reactivity: Modeling the reactivity of the thioester and thioether functionalities in this compound towards various reagents and reaction conditions.
Designing Novel Catalysts: Using computational screening to identify promising organocatalysts or enzyme active sites for the selective synthesis of the target compound.
Understanding Spectroscopic Properties: Calculating theoretical NMR and IR spectra to aid in the interpretation of experimental data.
The table below outlines potential areas of computational research for this compound.
| Research Area | Computational Method | Potential Outcomes |
| Reaction Mechanism Studies | Density Functional Theory (DFT) | Elucidation of reaction pathways, identification of key intermediates and transition states. |
| Catalyst Design | Molecular Docking, Quantum Mechanics/Molecular Mechanics (QM/MM) | Identification of optimal catalysts for improved yield and selectivity. |
| Spectroscopic Prediction | Gauge-Including Atomic Orbital (GIAO) NMR calculations, Vibrational Frequency Calculations | Aid in the assignment of experimental spectra and structural confirmation. |
| Reactivity Prediction | Frontier Molecular Orbital (FMO) Theory, Fukui Function Analysis | Understanding the sites of nucleophilic and electrophilic attack. |
By integrating these advanced experimental and computational approaches, future research on this compound promises to deliver not only a deeper fundamental understanding of its chemistry but also to unlock its potential in a wide range of applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl (4-methylbenzylthio)acetate, and how do reaction conditions affect yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting 4-methylbenzyl mercaptan with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like dimethylformamide (DMF). Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for thiol to chloroacetate) significantly influence yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm ester (-COO-) and thioether (-S-) linkages. Key signals include δ ~4.1 ppm (quartet, -CH₂O-) and δ ~3.8 ppm (singlet, -SCH₂-) .
- FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-S stretch) .
- GC-MS : For purity assessment and fragmentation pattern analysis (e.g., m/z 224 [M+] for molecular ion) .
Q. What solvent systems are optimal for chromatographic separation of this compound?
- Methodological Answer : Use silica-based TLC with hexane:ethyl acetate (7:3 v/v) for Rf ~0.4. For HPLC, a C18 column with acetonitrile/water (70:30) at 1 mL/min provides baseline separation. Ethyl acetate’s polarity (dielectric constant ~6.02) makes it suitable for mid-polarity separations .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during this compound synthesis?
- Methodological Answer :
- Catalyst Screening : Test bases like NaH, DBU, or K₂CO₃ to enhance nucleophilic substitution efficiency .
- Kinetic Studies : Use in-situ FT-IR to monitor reaction progress and identify intermediates.
- Byproduct Analysis : Common byproducts (e.g., disulfides) can be suppressed by inert atmosphere (N₂) and controlled stoichiometry .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states using Gaussian09 at the B3LYP/6-31G* level to evaluate activation energy for SN2 pathways.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
- QSPR Models : Correlate substituent effects (e.g., -SCH₂ vs. -OCH₂) with reaction rates using Hammett parameters .
Q. How can contradictory data on the thermal stability of this compound be resolved?
- Methodological Answer :
- TGA/DSC : Perform thermogravimetric analysis under N₂ (heating rate 10°C/min) to determine decomposition onset (~180°C).
- Pyrolysis-GC-MS : Identify degradation products (e.g., ethylene, acetic acid derivatives) and compare with theoretical pathways .
- Controlled Experiments : Replicate conflicting studies with standardized protocols (e.g., purity >98%, inert atmosphere) .
Key Considerations for Experimental Design
- Contradictory Data : Cross-validate spectroscopic results with multiple techniques (e.g., NMR + IR) to confirm functional groups .
- Scalability : Pilot-scale synthesis should prioritize solvent recovery (e.g., DMF distillation) and waste management .
- Safety : Ethyl acetate is flammable (flash point -4°C); use explosion-proof equipment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
